molecular formula C14H7N3O7 B1337239 2-(2,4-Dinitrophenoxy)isoindoline-1,3-dione CAS No. 60506-35-6

2-(2,4-Dinitrophenoxy)isoindoline-1,3-dione

Cat. No. B1337239
CAS RN: 60506-35-6
M. Wt: 329.22 g/mol
InChI Key: FQMFEIJLRJXTSK-UHFFFAOYSA-N
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Description

The compound 2-(2,4-Dinitrophenoxy)isoindoline-1,3-dione is a derivative of isoindoline-1,3-dione, which is a core structure found in various pharmacologically active molecules. Isoindoline-1,3-diones, also known as dioxoisoindolines, are known for their wide range of biological activities and have been incorporated into drug-like molecules that can serve as potent inhibitors for enzymes such as acetylcholinesterase (AChE) .

Synthesis Analysis

The synthesis of isoindoline-1,3-dione derivatives typically involves the formation of the isoindoline ring system, which can be further functionalized with various substituents. In the case of the related compound 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione, the synthesis process included the creation of the isoindoline-1,3-dione core followed by the attachment of a dimethoxyphenyl ethyl group . Although the specific synthesis of 2-(2,4-Dinitrophenoxy)isoindoline-1,3-dione is not detailed in the provided papers, similar synthetic routes may be applicable.

Molecular Structure Analysis

The molecular structure of isoindoline-1,3-dione derivatives has been studied using various techniques, including X-ray crystallography and computational methods such as Density Functional Theory (DFT). These studies help in understanding the geometric structure of the crystal and the theoretical compound, which often show a close correlation. For instance, the study of 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione revealed specific intermolecular interactions that contribute to the stability and conformation of the molecule . Similarly, the structural analysis of 2-(2-iodophenyl)isoindolin-1,3-dione provided insights into the boundary orbitals, charge distribution, and molecular electrostatic potential, which are crucial for understanding the reactivity of the molecule .

Chemical Reactions Analysis

Isoindoline-1,3-dione derivatives can undergo various chemical reactions depending on their substituents. The presence of functional groups such as nitro, methoxy, or alkyl chains can influence the reactivity and the type of chemical transformations the molecule can participate in. For example, the fragmentation patterns of bis-phthalimide derivatives in electron impact ionization-mass spectrometry (EI-MS) were studied, showing how the structure and hydration affect the stability of the resulting ions . These findings are relevant for understanding the chemical behavior of similar isoindoline-1,3-dione derivatives under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoindoline-1,3-dione derivatives are influenced by their molecular structure. The studies have shown that these compounds can exhibit good inhibitory activity against AChE, which is significant in the context of Alzheimer’s disease treatment. The compound 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione, for instance, demonstrated competitive inhibition with a Ki value in the millimolar range and very low acute toxicity, indicating its potential as a therapeutic agent . Additionally, the hydration state of the molecules can significantly affect their mass spectrometric behavior and stability, as seen in the fragmentation studies of bis-phthalimide derivatives .

Scientific Research Applications

Analysis of Global Trends in Herbicide Toxicity Studies

A scientometric review focusing on 2,4-D, a herbicide related to the chemical structure of interest, analyzed global trends and gaps in studies about its toxicity. This review provides insights into the specific characteristics of 2,4-D toxicity and mutagenicity, highlighting the advancements in understanding occupational risk, neurotoxicity, and resistance to herbicides, among other areas (Zuanazzi, Ghisi, & Oliveira, 2020).

Antioxidant Capacity Assays

Research on the reaction pathways underlying the ABTS/potassium persulfate decolorization assay of antioxidant capacity was reviewed. This work elucidates specific reactions contributing to total antioxidant capacity and discusses the specificity and relevance of oxidation products, providing a basis for understanding how related compounds might be assessed for antioxidant activities (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Synthesis and Applications of Heterocycles

A review detailed the synthesis and biological and chemical potentiality of oxygen and nitrogen heterocycle systems, including isoindoline scaffolds. These structures are present in many biologically active molecules and products such as antimycotics and antibiotics. This research underscores the importance of cyclocarbonylative Sonogashira coupling as a route to constructing such heterocycles, suggesting areas for future exploration (Albano & Aronica, 2017).

Environmental Fate and Behavior of Herbicides

A comprehensive review discussed the environmental fate, efficiency, and effects of mesotrione, a herbicide commonly used in agriculture. This review summarizes scientific studies on its safety of use, environmental impact, and degradation processes, providing an overview of how related compounds might interact with ecosystems (Carles, Joly, & Joly, 2017).

properties

IUPAC Name

2-(2,4-dinitrophenoxy)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7N3O7/c18-13-9-3-1-2-4-10(9)14(19)15(13)24-12-6-5-8(16(20)21)7-11(12)17(22)23/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQMFEIJLRJXTSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427541
Record name 2-(2,4-Dinitrophenoxy)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dinitrophenoxy)isoindoline-1,3-dione

CAS RN

60506-35-6
Record name 2-(2,4-Dinitrophenoxy)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 1 L four-necked flask equipped with an overhead stirrer, thermocouple and a condenser was charged with 2-hydroxyisoindoline-1,3-dione (25 g, 153 mmol) and acetone (500 mL). To this stirred suspension was added triethylamine (15.7 g, 154 mmol). The reaction mixture turned dark red and 2-hydroxyisoindoline-1,3-dione slowly dissolved and became a homogeneous solution after 10 minutes. 1-Chloro-2,4-dinitrobenzene (31 g, 153 mmol) was added and the reaction was stirred at room temperature for 2 hours. After this time, a bright yellow suspension formed, and the reaction mixture was poured into 500 mL of ice-water. The precipitate was filtered and washed three times with cold MeOH (100 mL). The solid was compressed and washed with heptanes (3×100 mL) and dried under vacuum to give 2-(2,4-dinitrophenoxy)isoindoline-1,3-dione (I-33). 1H NMR (400 MHz, CDCl3) δ 8.99 (d, 1 H), 8.44 (dd, 1 H), 8.03-7.97 (m, 2 H), 7.95-7.90 (m, 2 H), 7.46 (d, 1 H).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
15.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
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reactant
Reaction Step Three
Quantity
31 g
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a suspension of 2-hydroxyisoindoline-1,3-dione (20.0 g, 0.12 mol) in acetone (400 mL) was added Et3N (14.9 g, 0.15 mol), the mixture was stirred at room temperature until it became a homogeneous solution, then 1-bromo-2,4-dinitrobenzene Y-1 (30.2 g, 0.12 mol) was added. The reaction was stirred at room temperature for 3 h, then poured into ice-water, the resulting precipitate was filtered and washed three times with cold MeOH, dried in vacuum to afford the title compound (38.1 g).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
14.9 g
Type
reactant
Reaction Step Two
Quantity
30.2 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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